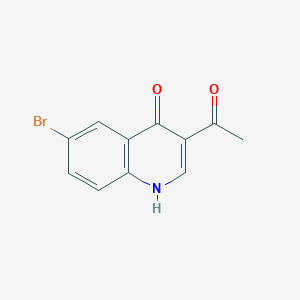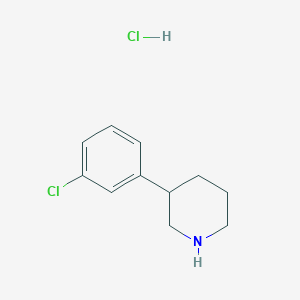
3-(3-Chlorophenyl)Piperidine Hydrochloride
Overview
Description
3-(3-Chlorophenyl)Piperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a chlorophenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)Piperidine Hydrochloride typically involves the following steps:
Preparation of 3-(4-Chlorophenyl) Propionic Acid: This is achieved through the reduction and esterification of 3-(4-chlorophenyl) propionic acid to form 3-(4-chlorophenyl) propyl methanesulfonate.
Formation of 1-Piperidine Propyl Alcohol: Piperidine undergoes N-alkylation to form 1-piperidine propyl alcohol.
Substitution Reaction: The 3-(4-chlorophenyl) propyl methanesulfonate reacts with 1-piperidine propyl alcohol in an N,N-dimethyl acetamide medium, followed by salification to obtain this compound.
Industrial Production Methods: The industrial production of this compound involves similar steps but is optimized for large-scale synthesis. The process is designed to be cost-effective, safe, and yield high purity products. The use of solid superacids and specific catalysts ensures efficient reactions and high yields .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: N,N-dimethyl acetamide, toluene, ethanol.
Major Products Formed:
Oxidation Products: Formation of carboxylic acids or ketones.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)Piperidine Hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting the central nervous system, particularly as histamine H3 receptor antagonists.
Biological Studies: The compound is used to study neurotransmitter regulation and its effects on sleep-wake cycles.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The primary mechanism of action of 3-(3-Chlorophenyl)Piperidine Hydrochloride involves its role as a histamine H3 receptor antagonist. By binding to these receptors, it inhibits the release of histamine, thereby modulating neurotransmitter levels in the brain. This action is crucial in regulating sleep-wake cycles and has potential therapeutic applications in treating narcolepsy and other sleep disorders .
Comparison with Similar Compounds
Pitolisant Hydrochloride: Another histamine H3 receptor antagonist with similar pharmacological properties.
Ciproxidine: A compound with a similar structure but different therapeutic applications.
Uniqueness: 3-(3-Chlorophenyl)Piperidine Hydrochloride stands out due to its specific binding affinity and selectivity for histamine H3 receptors. This makes it a valuable compound in the development of targeted therapies for sleep disorders and other neurological conditions .
Properties
IUPAC Name |
3-(3-chlorophenyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;/h1,3,5,7,10,13H,2,4,6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMZDMBSXPPTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=CC=C2)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187172-76-4 | |
| Record name | Piperidine, 3-(3-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187172-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


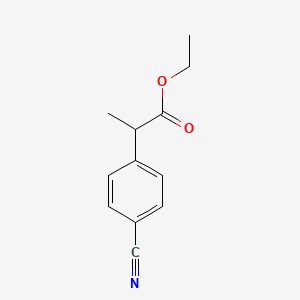

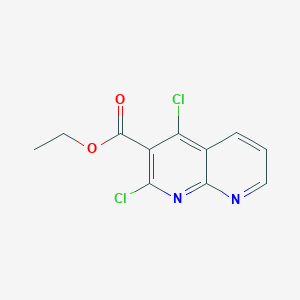

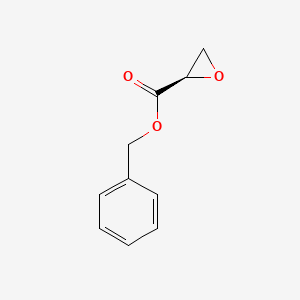
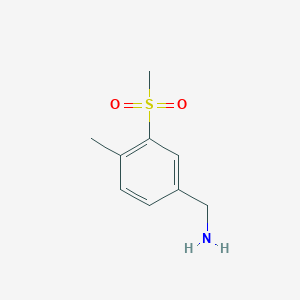

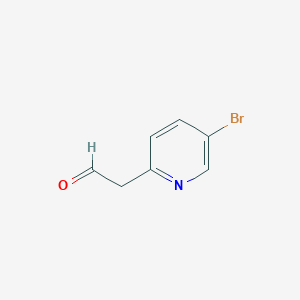
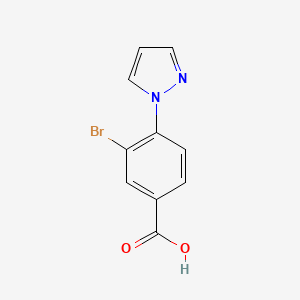

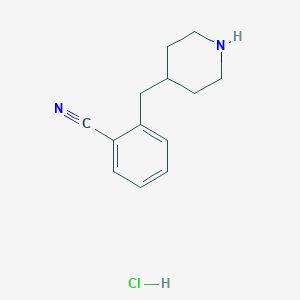
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3218091.png)

